Lipophilicity and Predicted CNS Permeability: Carbazole, 9-(1-methyl-4-piperidyl)- vs. Rimcazole
The target compound exhibits a computed ACD/LogP of 4.59 and ACD/LogD (pH 7.4) of 3.52, with a TPSA of only 8.0 Ų . In contrast, rimcazole—a 9-[3-(cis-3,5-dimethylpiperazin-1-yl)propyl]carbazole with an extended linker and additional nitrogen atoms—possesses substantially higher TPSA and lower LogP, consistent with its classification as a peripherally active sigma antagonist with limited brain penetration [1]. The combination of high LogP and very low TPSA places the target compound firmly within favorable CNS drug-like chemical space, making it a preferred scaffold for CNS-targeted programs where brain exposure is paramount.
| Evidence Dimension | Predicted passive CNS permeability (LogP, TPSA, HBD count) |
|---|---|
| Target Compound Data | ACD/LogP = 4.59; TPSA = 8.0 Ų; HBD = 0; HBA = 2; Rotatable bonds = 1 (ChemSpider predicted data) |
| Comparator Or Baseline | Rimcazole: TPSA > 30 Ų (estimated from additional piperazine nitrogens); reported CNS penetration limited [1] |
| Quantified Difference | TPSA difference > 22 Ų; HBD difference = 0 vs. 0 (rimcazole); LogP difference > 1.5 log units (target more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and US EPA EPISuite; rimcazole data from published pharmacokinetic studies |
Why This Matters
For CNS programs, the target compound's superior predicted passive membrane permeability makes it a more suitable starting scaffold than rimcazole when high brain-to-plasma ratios are required.
- [1] Ferris, R.M.; Tang, F.L.M.; Chang, K.-J.; Russell, A. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain. Life Sciences, 1986, 38(24), 2329–2337. View Source
